molecular formula C21H23N3O7S B2634068 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941884-33-9

2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2634068
CAS RN: 941884-33-9
M. Wt: 461.49
InChI Key: JLCYEZZSTMMRIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings. The 3,4,5-trimethoxyphenyl group is a common motif in organic chemistry and is known to participate in various chemical reactions .

Scientific Research Applications

Antibacterial Activity

Synthesis of Acetamide Derivatives with Antibacterial Properties : Research has demonstrated the synthesis of acetamide derivatives with 1,3,4-oxadiazole structures, showcasing notable antibacterial activities against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds, particularly those bearing a 2-methylphenyl group, were found to be moderate inhibitors, showing more significant activity against Gram-negative bacteria compared to Gram-positive strains (Iqbal et al., 2017). Similarly, another study synthesized N-substituted derivatives of acetamides with 1,3,4-oxadiazole structures, revealing moderate to talented antibacterial activity, suggesting their potential use in antibacterial applications (Khalid et al., 2016).

Anticancer Properties

Design and Synthesis of Anticancer Compounds : Certain derivatives of 1,3,4-oxadiazole have been designed and synthesized, demonstrating significant anticancer activity against various cancer cell lines. These compounds have been tested against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, exhibiting moderate to excellent anticancer activity in comparison to reference drugs (Ravinaik et al., 2021).

Pharmacological Evaluation

Antibacterial and Anti-enzymatic Potential : Acetamide derivatives with 1,3,4-oxadiazole structures have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Certain compounds within this series have shown promising inhibitory effects against gram-negative bacterial strains and enzyme inhibition, indicating their potential in pharmacological applications (Nafeesa et al., 2017).

Hemolytic Activity

Antimicrobial and Hemolytic Agents : The synthesis of N-substituted derivatives of acetamides with 1,3,4-oxadiazole structures has been carried out, showcasing their functionality as antimicrobial and hemolytic agents. These compounds have demonstrated activity against selected microbial species, with certain derivatives showing less toxicity and potential for biological screening and application trials (Rehman et al., 2016).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-5-32(26,27)15-8-6-13(7-9-15)10-18(25)22-21-24-23-20(31-21)14-11-16(28-2)19(30-4)17(12-14)29-3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCYEZZSTMMRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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